molecular formula C11H8ClNO2 B1607815 2-chloro-6-methyl-quinoline-4-carboxylic Acid CAS No. 50503-75-8

2-chloro-6-methyl-quinoline-4-carboxylic Acid

Cat. No. B1607815
CAS RN: 50503-75-8
M. Wt: 221.64 g/mol
InChI Key: DBVJVWSJCKOPQO-UHFFFAOYSA-N
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Description

“2-chloro-6-methyl-quinoline-4-carboxylic Acid” is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry as they are vital scaffolds for leads in drug discovery .


Synthesis Analysis

Quinoline and its analogues have been synthesized using a wide range of protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . The structure of the synthesized compounds is usually determined using spectro-analytical data .


Chemical Reactions Analysis

The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring . For example, dilute HCl can be used to prepare quinoline-4-carboxylic acid in good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are usually determined using UV-Vis, FT-IR, and NMR .

Safety And Hazards

Safety information for similar compounds indicates that they may be harmful if swallowed and cause serious eye damage . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using the product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Quinoline and its derivatives have potential for industrial and medicinal applications . They are essential segments of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the development of new effective chemotropic agents is urgently needed .

properties

IUPAC Name

2-chloro-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(12)13-9/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVJVWSJCKOPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360705
Record name 2-chloro-6-methyl-quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylquinoline-4-carboxylic acid

CAS RN

50503-75-8
Record name 2-chloro-6-methyl-quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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